5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole
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Overview
Description
1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a thiazole moiety and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the sulfonyl groups and the piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, thiazole precursors, and piperazine derivatives. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce desulfonylated derivatives .
Scientific Research Applications
1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The sulfonyl groups and thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylsulfonyl chloride: A related compound with similar sulfonyl groups but lacking the thiazole and piperazine moieties.
1-Ethyl-4-methanesulfonyl-piperazine: A simpler analog that lacks the thiazole and additional sulfonyl groups.
Uniqueness
1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is unique due to its combination of a piperazine ring, thiazole moiety, and multiple sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C17H23N3O4S3 |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C17H23N3O4S3/c1-4-19-9-11-20(12-10-19)16-15(18-17(25-16)26(3,21)22)27(23,24)14-7-5-13(2)6-8-14/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
OKJJGGDSIBTAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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